N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide
Description
Systematic IUPAC Nomenclature Analysis
The IUPAC name of the compound is derived from its parent structure and substituents. The base structure consists of two aromatic rings connected by an azo (-N=N-) group. The first aromatic system is a 2-bromo-4,6-dinitrophenyl group, while the second is a 4-methoxyphenyl moiety substituted with an acetamide group and an ethyl(2-phenoxyethyl)amino chain.
Following IUPAC priority rules, the numbering begins at the acetamide-substituted nitrogen on the phenyl ring. The substituents are ordered as follows:
- Acetamide group at position 1 (N-(2-...)).
- Azo linkage at position 2 (2-((2-bromo-4,6-dinitrophenyl)azo)).
- Ethyl(2-phenoxyethyl)amino group at position 5 (5-(ethyl(2-phenoxyethyl)amino)).
- Methoxy group at position 4 (4-methoxy).
The full name reflects this hierarchy: N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide.
Molecular Formula and Weight Determination
The molecular formula is C₂₅H₂₆BrN₇O₇ , calculated as follows:
| Component | Contribution |
|---|---|
| Phenyl rings | 2 × C₆H₅ |
| Azo group | N₂ |
| Acetamide | C₂H₅NO |
| Methoxy | OCH₃ |
| Bromo | Br |
| Dinitro | 2 × NO₂ |
| Ethyl(2-phenoxyethyl)amino | C₁₀H₁₄NO |
Summing these contributions yields the formula. The molecular weight is 652.94 g/mol , computed using standard atomic masses (Br: 79.90, N: 14.01, O: 16.00).
Functional Group Identification and Positional Isomerism
The compound contains seven key functional groups:
- Azo group (-N=N-): Responsible for light absorption and color.
- Acetamide (-NHCOCH₃): Enhances solubility and stability.
- Methoxy (-OCH₃): Electron-donating group affecting electronic transitions.
- Nitro (-NO₂): Electron-withdrawing groups influencing color intensity.
- Bromo (-Br): Heavy atom effect, potentially altering photostability.
- Ethyl(2-phenoxyethyl)amino (-N(C₂H₅)(CH₂CH₂OC₆H₅)): Bulky substituent impacting steric interactions.
Positional isomerism may arise from variations in substituent placement:
Comparative Analysis with Structurally Related Azo Dyes
The compound shares structural motifs with industrial azo dyes but exhibits unique substitutions:
The ethyl(2-phenoxyethyl)amino group distinguishes this compound by introducing a phenoxy moiety, which may enhance solubility in hydrophobic matrices compared to Disperse Blue 291’s diethylamino group. Additionally, the bromo substituent provides heavier atom effects compared to the chloro group in C.I. Disperse Blue 79, potentially influencing lightfastness.
Properties
CAS No. |
84145-45-9 |
|---|---|
Molecular Formula |
C25H25BrN6O7 |
Molecular Weight |
601.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C25H25BrN6O7/c1-4-30(10-11-39-18-8-6-5-7-9-18)22-14-20(27-16(2)33)21(15-24(22)38-3)28-29-25-19(26)12-17(31(34)35)13-23(25)32(36)37/h5-9,12-15H,4,10-11H2,1-3H3,(H,27,33) |
InChI Key |
JBPPICPDUHMIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C2=C(C=C(C(=C2)NC(=O)C)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are typically produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with ferrosilicon (FeSi) in an electric arc furnace. The reaction conditions include high temperatures, usually around 1600°C, to facilitate the reduction process. The chemical reaction can be represented as follows:
3MoO3+6FeSi→3MoFe+6SiO2
Industrial Production Methods
In industrial settings, the production of ferromolybdenum slags involves the use of large-scale electric arc furnaces. The molybdenum trioxide and ferrosilicon are mixed and heated to high temperatures, resulting in the formation of ferromolybdenum and slag. The slag is then separated from the molten metal and cooled for further processing .
Chemical Reactions Analysis
Types of Reactions
Ferromolybdenum slags undergo various chemical reactions, including:
Oxidation: The oxides present in the slag can undergo further oxidation under certain conditions.
Reduction: The silicates and oxides can be reduced to their respective metals using reducing agents.
Substitution: The metal oxides can participate in substitution reactions with other metal salts.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or hydrogen gas at high temperatures.
Substitution: Metal salts in aqueous solutions.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Pure metals such as molybdenum and iron.
Substitution: New metal oxides or silicates.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide is in the field of analytical chemistry, particularly through HPLC techniques. The compound can be effectively analyzed using a reverse-phase HPLC method that utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
Pharmacological Applications
Potential Anticancer Activity
Research indicates that derivatives of azo compounds, including this compound, exhibit potential anticancer properties. Studies have demonstrated that azo compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). This property is being explored for the development of novel anticancer agents .
Dye Technology
Use as a Dye Intermediate
this compound is also utilized as an intermediate in dye synthesis. Its azo structure allows it to form vibrant dyes suitable for textiles and other materials. The compound's ability to bind strongly to fibers enhances the colorfastness and stability of the resulting dyes .
Case Study 1: HPLC Method Development
A study conducted on the separation of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide on a Newcrom R1 HPLC column demonstrated effective separation under optimized conditions. The study focused on scalability for preparative applications and highlighted the compound's utility in analyzing complex mixtures .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer effects of azo compounds, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to ROS production leading to cell cycle arrest and apoptosis .
Mechanism of Action
The mechanism by which ferromolybdenum slags exert their effects is primarily through their chemical composition. The oxides and silicates present in the slag can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal oxides can facilitate the breakdown of reactants into products by providing active sites for the reaction .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs differ primarily in the amino substituents and halogen/nitro group positions. Key examples include:
Substituent Impact Analysis:
- Ethyl(2-phenoxyethyl)amino (Target): Balances hydrophobicity (phenoxy) and flexibility (ethyl), improving solubility in polar aprotic solvents .
- Allyl(2-cyanoethyl)amino (CAS 68877-63-4): The cyano group increases electron-withdrawing effects, enhancing photostability but reducing solubility in water .
- Dibenzylamino (CAS 25080-15-3): Bulkier benzyl groups increase molecular weight and hydrophobicity, favoring use in non-aqueous systems .
Physicochemical Properties
Key Trends:
- Lower density in allyl/cyanoethyl analogs correlates with reduced molecular packing efficiency.
- Higher LogP in dibenzylamino derivatives reflects increased hydrophobicity .
Biological Activity
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide, commonly referred to as BDAP, is a compound of significant interest due to its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant research findings.
Chemical Structure and Properties
BDAP is characterized by its azo linkage and multiple functional groups that contribute to its reactivity and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 552.4 g/mol. The compound's structure includes:
- Azo group : Known for its role in dyeing processes and potential biological interactions.
- Dinitrophenyl moiety : Associated with various toxicological effects.
- Ethyl(2-phenoxyethyl)amino group : This segment may influence the compound's solubility and biological activity.
Research indicates that BDAP may exert its biological effects through several mechanisms:
- Enzyme Inhibition : BDAP has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cellular Interactions : The compound interacts with cell membranes and can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
- Reactive Oxygen Species (ROS) Generation : BDAP can generate ROS, leading to oxidative stress within cells, which may contribute to its cytotoxic effects.
Toxicological Profile
The toxicological assessment of BDAP reveals that while it has significant biological activity, it also poses risks:
- Cytotoxicity : Studies have demonstrated that BDAP can induce cell death in certain cancer cell lines at high concentrations. This effect is likely mediated through oxidative stress and disruption of cellular homeostasis.
- Environmental Impact : The Government of Canada assessed BDAP and found that it does not significantly accumulate in organisms nor pose a substantial environmental risk under current usage conditions .
Case Studies
- Cancer Cell Studies : A study published in bioRxiv explored the effects of BDAP on breast cancer cells, demonstrating that it inhibited cell proliferation by inducing apoptosis through ROS pathways .
- Enzyme Interaction Studies : Another investigation focused on the interaction of BDAP with cytochrome P450 enzymes, revealing that it acts as a competitive inhibitor, potentially altering drug metabolism .
- Environmental Assessment : The screening assessment conducted by Health Canada concluded that while BDAP persists in the environment, it does not accumulate in organisms or pose a danger to human health or the environment .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H25BrN6O7 |
| Molecular Weight | 552.4 g/mol |
| CAS Number | 52697-38-8 |
| Biological Activity | Enzyme inhibition, cytotoxicity |
| Environmental Risk | Low |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the azo bond is formed via diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with a substituted aniline derivative (e.g., ethyl(2-phenoxyethyl)amino-methoxyphenylacetamide). The reaction is carried out in polar aprotic solvents like DMF, with potassium carbonate as a base, and monitored by TLC for completion . Post-reaction, the product is precipitated by adding water and purified via recrystallization or column chromatography.
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and azo bond formation.
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 400–600 nm for azo compounds) to assess purity.
- Mass Spectrometry (MS) for molecular weight verification.
- Elemental Analysis to validate empirical formulas.
Impurities (e.g., unreacted intermediates) can be identified using reference standards, as seen in analogous acetamide derivative analyses .
Q. What solvent systems are optimal for solubilizing this compound during synthesis and analysis?
- Methodological Answer : The compound’s solubility depends on substituent polarity. Polar aprotic solvents (DMF, DMSO) are effective during synthesis due to the nitro and bromo groups. For analytical purposes, mixtures of acetonitrile/water or methanol/chloroform are suitable for HPLC and TLC, respectively. Solubility testing should precede experimental design to avoid precipitation issues .
Advanced Research Questions
Q. How do electron-withdrawing groups (bromo, nitro) influence the electronic properties and reactivity of the azo linkage?
- Methodological Answer : The bromo and nitro groups stabilize the azo bond via resonance and inductive effects, shifting the UV-Vis absorption to longer wavelengths (bathochromic shift). This can be quantified using UV-Vis spectroscopy (λmax analysis in solvents of varying polarity) and DFT calculations to model electron density distribution. Such studies inform applications in dye chemistry or photoresponsive materials .
Q. What experimental strategies optimize synthesis yield in continuous-flow systems?
- Methodological Answer : Flow chemistry enhances reproducibility and scalability. Key steps include:
- Design of Experiments (DoE) to optimize parameters (temperature, residence time, reagent ratios).
- Inline UV-Vis monitoring to track azo bond formation in real time.
- Statistical modeling (e.g., response surface methodology) to predict optimal conditions. This approach reduces by-product formation compared to batch reactions .
Q. How can researchers assess the photostability and degradation pathways of this azo compound?
- Methodological Answer : Accelerated light-exposure tests (e.g., using a solar simulator) coupled with HPLC-MS identify degradation products. Kinetic studies under varying pH and light intensities quantify degradation rates. For example, nitro groups may undergo photoreduction, while the azo bond could cleave under UV exposure, forming aromatic amines .
Q. How should discrepancies in synthetic yields or purity be investigated?
- Methodological Answer : Systematic troubleshooting includes:
- By-product spiking : Add suspected impurities (e.g., unreacted diazonium salts) to confirm HPLC retention times.
- Reaction profiling : Use TLC or inline analytics to identify incomplete coupling steps.
- Parameter screening : Vary stoichiometry, solvent, or temperature to isolate critical factors.
Cross-referencing with impurity standards (e.g., bromo-acetamide derivatives) aids in resolving contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
